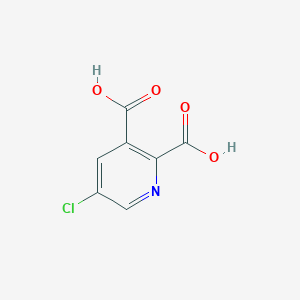

5-chloropyridine-2,3-dicarboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZJSPYJMYUKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457232 | |

| Record name | 5-Chloropyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-66-1 | |

| Record name | 5-Chloropyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyridine-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-chloropyridine-2,3-dicarboxylic acid, a key heterocyclic building block. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and critical applications in the fields of medicinal chemistry and materials science, with a focus on providing actionable insights for laboratory and development settings.

Section 1: Core Identification and Properties

This compound is a substituted pyridine derivative whose structural features—a chlorine atom and two carboxylic acid groups—make it a versatile intermediate for organic synthesis.

1.1. Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 53636-66-1[1]

-

Molecular Formula: C₇H₄ClNO₄[1]

-

Molecular Weight: 201.56 g/mol [1]

1.2. Physicochemical Properties

A summary of the key physicochemical data is essential for experimental design, influencing choices in solvents, reaction temperatures, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 201.56 g/mol | [1] |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 166-171 °C | |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| SMILES | O=C(C1=NC=C(Cl)C=C1C(O)=O)O | [1] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of pyridine dicarboxylic acids often involves the oxidation of a more readily available precursor, such as quinoline. This transformation is a robust and scalable method for producing the desired scaffold.[2]

2.1. Synthesis from Quinoline Precursors

A common and cost-effective method involves a multi-step process starting from quinoline.[2] The rationale for this pathway is the low cost of the starting material and the efficiency of the oxidative cleavage of the benzene ring.

2.2. Detailed Experimental Protocol: Synthesis of a Related Dicarboxylic Acid

While a direct protocol for this compound is proprietary, a representative synthesis for the parent compound, 2,3-pyridinedicarboxylic acid, illustrates the key steps.[2] This serves as a validatable template for researchers.

-

Oxidation:

-

Charge a reaction vessel with quinoline, sodium chlorate, cupric sulfate, and concentrated sulfuric acid.

-

Heat the mixture to approximately 103°C for 12 hours. The cupric sulfate acts as a catalyst for the oxidation, which cleaves the non-heterocyclic ring of quinoline.

-

-

Alkalization & Filtration:

-

After cooling, the reaction mixture is carefully alkalized to precipitate inorganic salts.

-

Filter the mixture. The filtrate contains the sodium salt of 2,3-pyridinedicarboxylic acid.

-

-

Acidification & Isolation:

-

Acidify the filtrate with a strong acid (e.g., HCl) to a pH where the dicarboxylic acid is no longer soluble.

-

The product precipitates out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,3-pyridinedicarboxylic acid.[2]

-

-

Chlorination (Hypothetical Step):

-

Subsequent selective chlorination at the 5-position would be required to yield the final target compound. This step is non-trivial and would require careful optimization to control regioselectivity.

-

Section 3: Applications in Drug Discovery and Agrochemicals

The pyridine scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3] Chlorinated pyridine carboxylic acids are crucial intermediates in synthesizing biologically active molecules.[4][5]

3.1. Role as a Synthetic Building Block

This compound serves as a versatile starting material. The two carboxylic acid groups can be differentially functionalized (e.g., converted to esters, amides, or acid chlorides), while the chlorine atom can be substituted via nucleophilic aromatic substitution. This multi-functional nature allows for the creation of diverse molecular libraries for screening.

-

Pharmaceutical Development: These intermediates are used in synthesizing compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.[4][5][6] The pyridine nitrogen acts as a hydrogen bond acceptor, a key interaction in many enzyme active sites.

-

Agrochemicals: The chlorinated pyridine framework is integral to the development of modern herbicides and fungicides, contributing to effective crop protection.[4]

3.2. Case Study: Imidazoline Herbicides

While not a direct application of this specific molecule, the synthesis of Imazapyr, an imidazoline herbicide, relies on a related pyridine-2,3-dicarboxylic acid precursor. This demonstrates the industrial relevance of this class of compounds. The synthesis involves the condensation of the dicarboxylic acid (or its anhydride) with an aminocarbonitrile, showcasing how the dicarboxylate functionality is key to forming the final heterocyclic ring system.

Section 4: Safety, Handling, and Storage

Proper handling of chlorinated organic acids is paramount for laboratory safety.

4.1. Hazard Identification

Based on data for similar compounds, this compound should be handled as a hazardous substance.

-

GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][8][9]

-

Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes.[8] If irritation persists, get medical advice.[8]

-

Storage: Store in a well-ventilated place.[8] Keep the container tightly closed in a dry, cool place.[7][10]

-

4.2. Recommended Laboratory Practices

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.[11]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[8]

References

-

2-Fluoro-5-chloropyridine-3-carboxylic acid - AOBChem . AOBChem. Available at: [Link]

- US4111938A - Preparation of 2,3,5-trichloropyridine. Google Patents.

- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design . MDPI. Available at: [Link]

-

Synthesis of 2, 3-pyridine-dicarboxylic acid . ResearchGate. Available at: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents . MDPI. Available at: [Link]

-

5-Chloro-2-picolinic acid | C6H4ClNO2 | CID 2762872 . PubChem. Available at: [Link]

-

Drug Design and Discovery: Principles and Applications . PMC - NIH. Available at: [Link]

Sources

- 1. 53636-66-1|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 5-chloropyridine-2,3-dicarboxylic Acid

Abstract: this compound is a halogenated pyridine derivative of significant interest to researchers in medicinal and agricultural chemistry. Its structural motifs—a pyridine core, vicinal dicarboxylic acids, and a chlorine substituent—make it a versatile building block for the synthesis of complex heterocyclic systems. Pyridine-2,3-dicarboxylate esters are known intermediates in the preparation of potent herbicidal compounds, such as those in the imidazolinone class.[1] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, outlines plausible synthetic strategies based on established chemical principles, and discusses its potential reactivity and applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Substituted pyridine scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[2][3] The inclusion of carboxylic acid functional groups enhances their utility, providing handles for further chemical modification and influencing the molecule's physicochemical properties, such as solubility and binding interactions with biological targets. Specifically, the pyridine-2,3-dicarboxylic acid framework is a critical precursor for the synthesis of imidazolinone herbicides.[4] The addition of a chlorine atom at the 5-position, as in the title compound, is anticipated to modulate the electronic properties of the pyridine ring, thereby influencing its reactivity and the biological activity of its derivatives. This guide aims to consolidate the available information on related analogs to provide a robust technical profile of this compound.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. This section details the structure and key physical properties of this compound.

Chemical Structure

The structure consists of a pyridine ring substituted with a chlorine atom at position 5 and two carboxylic acid groups at positions 2 and 3.

Caption: Molecular structure of this compound.

Physicochemical Data

Direct experimental data for this compound is not widely published. The following table summarizes key properties, with some values predicted or extrapolated from closely related analogs.

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Formula | C₇H₄ClNO₄ | - |

| Molecular Weight | 201.57 g/mol | - |

| Appearance | White to off-white solid (Predicted) | Based on analogs like 2-chloronicotinic acid. |

| Melting Point | >180 °C (decomposes) (Predicted) | Dicarboxylic acids often have high melting points. Related chloropyridine carboxylic acids melt in the 176-190 °C range. |

| Boiling Point | >350 °C (Predicted) | High value expected due to hydrogen bonding and polarity. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | Typical for pyridine carboxylic acids. |

| pKa | pKa1 ≈ 2.5, pKa2 ≈ 5.0 (Predicted) | Based on quinolinic acid and the electron-withdrawing effect of the chlorine atom. The pKa of 2-amino-5-chloropyridine-3-carboxylic acid is predicted to be around 2.57.[5] |

Synthesis Strategies

The synthesis of pyridine-2,3-dicarboxylic acids can be challenging.[4] While a specific, optimized synthesis for the 5-chloro derivative is not documented in peer-reviewed literature, a logical pathway can be proposed by adapting known methods for similar structures. The oxidation of substituted quinolines is a well-established method for producing pyridine-2,3-dicarboxylic acids.[6]

Proposed Synthetic Pathway: Oxidation of 5-Chloroquinoline

A plausible and direct route involves the oxidative cleavage of the benzene ring of commercially available 5-chloroquinoline.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for quinoline oxidation and should be optimized for safety and yield.[4]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Charge Reagents: To the flask, add 5-chloroquinoline (1.0 eq).

-

Oxidation: A strong oxidizing agent is required. One potential method involves hydrogen peroxide in the presence of a base.[4] Cautiously add 30-50% aqueous hydrogen peroxide (8-20 eq) to a solution of the starting material in aqueous sodium or potassium hydroxide (4-7 eq).

-

Temperature Control: Maintain the reaction temperature between 75-90°C. The addition of the oxidant should be done dropwise to control the exothermic reaction.

-

Reaction Monitoring: Stir the mixture at the reaction temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: After completion, cool the mixture and cautiously add sodium bisulfite to destroy any residual peroxide.

-

Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2-3. The product, this compound, should precipitate out of the aqueous solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Causality Note: The choice of a strong oxidative system is critical to cleave the relatively stable benzene ring of the quinoline core. The basic conditions used in the hydrogen peroxide method help to deprotonate the intermediate carboxylic acids, keeping them in the aqueous phase and facilitating the reaction.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is governed by the interplay of its three functional groups.

Reactions of the Carboxylic Acid Groups

The adjacent carboxylic acid groups are the primary sites of reactivity.

-

Anhydride Formation: This is a key transformation, as the resulting anhydride is a versatile intermediate.[7] Heating the diacid, typically with a dehydrating agent like acetic anhydride, yields the corresponding cyclic 5-chloro-pyridine-2,3-dicarboxylic anhydride. This anhydride is crucial for synthesizing imidazolinone herbicides.[1]

-

Esterification: Both carboxylic acid groups can be esterified under standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) to produce the corresponding diester.

-

Amide Formation: The diacid can be converted to a diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to form diamides.

Caption: Key reactions involving the carboxylic acid functionalities.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient, and this effect is intensified by the two strongly electron-withdrawing carboxylic acid groups and the moderately deactivating chloro group. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution. Nucleophilic aromatic substitution (SNAAr) is more plausible, particularly at positions ortho or para to the activating groups, but the substitution of the C5-chlorine atom would require harsh conditions or a specific activation mechanism.

Spectroscopic Characterization (Predicted)

Definitive characterization of the synthesized molecule would rely on standard spectroscopic techniques.

-

¹H NMR (in DMSO-d₆):

-

Two signals are expected in the aromatic region. The proton at C4 (between the two carboxyl groups) would likely appear as a doublet downfield (δ ≈ 8.2-8.5 ppm).

-

The proton at C6 (adjacent to the nitrogen) would also be a doublet, likely further downfield (δ ≈ 8.7-9.0 ppm).

-

A very broad signal for the two acidic carboxylic protons would be observed far downfield (δ > 13 ppm).

-

-

¹³C NMR (in DMSO-d₆):

-

Seven distinct carbon signals are expected.

-

Two signals for the C=O of the carboxylic acids (δ ≈ 165-170 ppm).

-

Five signals for the pyridine ring carbons, with chemical shifts influenced by the substituents.

-

-

FT-IR (solid state, KBr):

-

A very broad absorption from ~2500 to 3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acids.

-

A strong, sharp absorption around 1700-1730 cm⁻¹ for the C=O stretching of the carboxyl groups.

-

Characteristic C=N and C=C stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching vibration, typically in the 1000-1100 cm⁻¹ region.

-

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Safety data for close analogs provides a reliable guide for handling procedures.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed.[8] | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | Causes skin irritation.[9][10] | Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[10][11] |

| Eye Irritation | Causes serious eye irritation.[9][10][11] | Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.[11] |

| Respiratory Irritation | May cause respiratory irritation.[8][9][10] | Use only in a well-ventilated area or fume hood. Avoid breathing dust.[11] |

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11]

Applications and Future Research

The primary value of this compound lies in its potential as a specialized building block.

-

Agrochemicals: Its core structure is directly relevant to the synthesis of imidazolinone herbicides. The 5-chloro substituent could be used to develop new analogs with altered efficacy, selectivity, or metabolic profiles.

-

Pharmaceuticals: Chlorinated pyridines are common in drug discovery.[3] This diacid could serve as a starting point for creating novel compounds with potential anti-inflammatory, antimicrobial, or anticancer activities.[2][3]

-

Materials Science: The rigid, functionalized core could be explored for the synthesis of novel polymers or metal-organic frameworks (MOFs).

Future research should focus on the development of an efficient and scalable synthesis for this compound. Subsequently, the exploration of its utility in creating libraries of novel derivatives for high-throughput screening in both agricultural and pharmaceutical contexts would be a logical and valuable endeavor.

References

-

Butkiewicz, A., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Retrieved from [Link]

-

Hathaway, B. J., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH. Retrieved from [Link]

- Los, M. (1989). Method for the preparation of pyridine-2,3-dicarboxylic acids. Google Patents.

-

ResearchGate. (n.d.). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. Retrieved from [Link]

- Fumeaux, C., et al. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.

-

ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]

-

Brückner, R., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). 2,3-Dichloropyridine Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-picolinic acid. Retrieved from [Link]

- Barton, D. L. (1993). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.

Sources

- 1. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

- 5. 2-Amino-5-chloropyridine-3-carboxylic acid | 52833-93-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-Chloro-2-picolinic acid | C6H4ClNO2 | CID 2762872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. CAS 52833-93-9 | 2-amino-5-chloropyridine-3-carboxylic acid - Synblock [synblock.com]

An In-depth Technical Guide to the Synthesis of 5-Chloropyridine-2,3-dicarboxylic Acid

Abstract

5-Chloropyridine-2,3-dicarboxylic acid is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its structural motif is integral to the development of targeted therapies, including kinase inhibitors. The efficient and scalable synthesis of this compound is therefore of paramount importance to the drug development pipeline. This technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a primary focus on the robust and scalable oxidation of 5-chloroquinoline derivatives. The document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies, designed to empower researchers and drug development professionals with the knowledge to select and execute the optimal synthesis for their specific requirements.

Introduction: The Strategic Importance of this compound

The pyridine-2,3-dicarboxylic acid scaffold is a recurring motif in a multitude of biologically active molecules. The introduction of a chlorine atom at the 5-position modulates the electronic properties and metabolic stability of the molecule, often enhancing its pharmacological profile. This compound is a crucial precursor for the synthesis of a range of therapeutics, making its efficient production a critical endeavor in pharmaceutical research and development. This guide aims to provide a detailed exploration of its synthesis, moving beyond a mere recitation of steps to offer a deeper understanding of the chemical principles at play.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

The primary disconnection strategies are:

-

Oxidation: This is a powerful and direct approach where a substituted 5-chloropyridine, such as 5-chloro-2,3-dimethylpyridine, or a condensed heterocyclic system like 5-chloroquinoline, is oxidized to yield the desired dicarboxylic acid.

-

Halogenation: This strategy involves the direct chlorination of pyridine-2,3-dicarboxylic acid. The challenge lies in achieving the desired regioselectivity at the 5-position.

-

Carboxylation: A more modern approach would be the direct introduction of two carboxyl groups onto a 5-chloropyridine ring, which can be challenging to perform with high efficiency and selectivity.

This guide will focus on the most established and reliable of these strategies: the oxidative cleavage of a 5-chloroquinoline precursor.

Key Synthesis Pathway: Oxidation of 5-Chloroquinoline

The oxidation of the benzene ring of a quinoline system to yield a pyridine-2,3-dicarboxylic acid is a classic and effective transformation. This pathway offers a clear and logical route to the target molecule, starting from readily accessible precursors.

Overall Synthetic Strategy

The synthesis commences with the construction of a 5-chloroquinoline derivative, followed by its oxidative degradation to afford this compound.

Caption: Overall workflow for the synthesis via 5-chloroquinoline oxidation.

Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline

The synthesis of the quinoline precursor can be achieved through various methods, with the Combes quinoline synthesis being a suitable choice.[1]

-

Reaction Scheme: (Self-generated image, as a placeholder for a real chemical drawing)

-

Mechanism and Rationale: The reaction proceeds via the acid-catalyzed condensation of 4-chloro-2-aminophenol with acrolein diethyl acetal. The acetal hydrolyzes in the acidic medium to generate acrolein in situ. The amino group of the aminophenol then undergoes a Michael addition to the α,β-unsaturated aldehyde, followed by cyclization and dehydration to form the quinoline ring. The use of a strong acid like HCl is crucial for both the hydrolysis of the acetal and the cyclization-dehydration cascade.

-

Detailed Experimental Protocol:

-

To a round-bottomed flask equipped with a reflux condenser, add 4-chloro-2-aminophenol (1.0 mmol).

-

Add 1N HCl (82.5 mL) to the flask.

-

Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.

-

Heat the resulting solution to reflux at 111 °C for 24 hours.

-

After cooling to room temperature, carefully neutralize the reaction mixture to a pH of 7-8 with solid sodium carbonate.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of 15% ethyl acetate in cyclohexane, to afford 5-chloro-8-hydroxyquinoline.[1]

-

Step 2: Oxidation of 5-Chloro-8-hydroxyquinoline to this compound

The oxidative cleavage of the benzene ring of the 5-chloro-8-hydroxyquinoline can be accomplished using strong oxidizing agents. A common and effective method for the oxidation of quinolines to pyridine-2,3-dicarboxylic acids involves the use of a chlorate salt in an acidic medium, often catalyzed by cupric ions.[2][3]

-

Reaction Scheme: (Self-generated image, as a placeholder for a real chemical drawing)

-

Mechanism and Rationale: The oxidation of the quinoline ring is a complex process. In the presence of a strong acid and an oxidizing agent like sodium chlorate, the electron-rich benzene portion of the quinoline is preferentially attacked. The presence of cupric sulfate can catalyze the reaction, potentially through the formation of reactive oxygen species. The reaction proceeds through a series of oxidative steps, ultimately leading to the cleavage of the benzene ring and the formation of the two carboxylic acid groups at the 2 and 3 positions of the pyridine ring. The chloro-substituent at the 5-position is relatively stable under these conditions.

-

Detailed Experimental Protocol:

-

In a reaction vessel, dissolve 5-chloro-8-hydroxyquinoline (1.0 mmol) in concentrated sulfuric acid.

-

Add a solution of sodium chlorate (3.5 mmol) in water to the reaction mixture.

-

Add cupric sulfate (1.0 mmol) as a catalyst.

-

Heat the reaction mixture to 103 °C for 12 hours.[4]

-

After cooling, the reaction mixture is worked up by basification with a strong base (e.g., NaOH) to precipitate metal hydroxides, followed by filtration.

-

The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Alternative Synthetic Pathways: A Brief Overview

While the oxidation of 5-chloroquinoline is a robust method, other synthetic strategies are worth considering, each with its own set of advantages and challenges.

Oxidation of 5-Chloro-2,3-dimethylpyridine

This approach involves the synthesis of 2,3-dimethyl-5-chloropyridine followed by the oxidation of the two methyl groups.

-

Challenges: The synthesis of 2,3-dichloro-5-methylpyridine has been reported, but the selective synthesis of 2,3-dimethyl-5-chloropyridine can be complex.[5] Furthermore, the oxidation of the two methyl groups to carboxylic acids requires strong oxidizing agents (e.g., potassium permanganate), and careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the pyridine ring.

Direct Halogenation of Pyridine-2,3-dicarboxylic Acid

The direct chlorination of pyridine-2,3-dicarboxylic acid at the 5-position is a theoretically straightforward approach.

-

Challenges: The two carboxylic acid groups are strongly deactivating, making electrophilic aromatic substitution on the pyridine ring difficult.[6][7] Achieving regioselective chlorination at the 5-position in the presence of these deactivating groups would likely require harsh reaction conditions and could lead to a mixture of products, complicating purification.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Number of Steps | Key Advantages | Key Challenges |

| Oxidation of 5-Chloroquinoline | 4-Chloro-2-aminophenol, Acrolein diethyl acetal | 2 | Well-established quinoline synthesis, reliable oxidation. | Use of strong acids and oxidizing agents. |

| Oxidation of 5-Chloro-2,3-dimethylpyridine | Substituted pyridines | 2+ | Potentially shorter route if the starting material is available. | Synthesis of the starting material can be complex; harsh oxidation conditions. |

| Halogenation of Pyridine-2,3-dicarboxylic Acid | Pyridine-2,3-dicarboxylic acid | 1 | Direct functionalization. | Poor reactivity and regioselectivity due to deactivating groups. |

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point: To compare with the literature value for the pure compound.

Conclusion

The synthesis of this compound is a critical process in the development of new pharmaceuticals. This guide has detailed a robust and reliable synthetic pathway via the oxidation of a 5-chloroquinoline precursor, providing a comprehensive protocol for its implementation in a laboratory setting. While alternative routes exist, the quinoline oxidation pathway offers a balance of accessibility of starting materials, predictability, and scalability. By understanding the underlying chemical principles and experimental nuances, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

-

ResearchGate. (2025). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.

-

Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct regioselective C-3 halogenation of pyridines. Retrieved from [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link](Note: A placeholder URL is used as the original may not be stable. The citation refers to a video discussing pyridine halogenation.)

Sources

- 1. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 4. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 5. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

5-chloropyridine-2,3-dicarboxylic Acid IUPAC name

An In-depth Technical Guide to 5-Chloropyridine-2,3-dicarboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on nomenclature, properties, synthesis, and applications, grounded in authoritative sources to ensure scientific integrity and practical utility.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound is This compound . It is also known by its parent compound name, quinolinic acid, with a chloro- substituent at the 5-position. Adherence to correct IUPAC nomenclature is paramount for unambiguous communication in scientific literature and patent filings.

Key identifiers for this compound are consolidated in the table below.

| Identifier | Value | Source |

| CAS Number | 53636-66-1 | [1] |

| Molecular Formula | C₇H₄ClNO₄ | [1] |

| Molecular Weight | 201.56 g/mol | [1] |

| SMILES | O=C(O)C1=NC=C(Cl)C=C1C(=O)O | [1] |

Chemical Structure

The structure consists of a pyridine ring functionalized with a chlorine atom at the C5 position and two carboxylic acid groups at the C2 and C3 positions. This arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate.

Caption: Conceptual synthesis pathway from a substituted quinoline.

Applications in Research and Drug Development

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. [2]Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone of drug design. [2][3] this compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic value. The chloro- and dicarboxylic acid functionalities offer multiple reaction sites for elaboration.

-

Agrochemicals: Chlorinated pyridine derivatives are essential intermediates in the synthesis of herbicides and fungicides, contributing to crop protection strategies. [4][5]* Pharmaceuticals: The scaffold is utilized in the development of a wide range of therapeutic agents, including:

-

Anti-inflammatory agents [4] * Antimicrobial and anticancer drugs [4][6] * Antagonists for adenosine receptors, relevant for treating diseases like COPD and asthma. [2]* Organic Synthesis: The compound's structure allows for selective functionalization, enabling chemists to construct complex molecular architectures. [5]The regioselective functionalization of chloropyridines is a key strategy in the total synthesis of natural products with antimicrobial activity, such as (+)-floyocidin B, which is active against Mycobacterium tuberculosis. [7]

-

Representative Experimental Protocol

While a specific protocol for the synthesis of this compound is proprietary or varies by manufacturer, the following is a representative procedure for the functionalization of a related dichloropyridine precursor, adapted from patent literature, to illustrate the experimental methodology. [8]This demonstrates a common synthetic transformation involving these types of intermediates.

Objective: Synthesis of a 5-chloro-3-(alkythio)-pyridine-2-carboxylic acid from a 3,5-dichloropyridine-2-carboxylic acid precursor.

Materials:

-

3,5-dichloropyridine-2-carboxylic acid (1.0 equiv.)

-

Sodium ethanethiolate (1.2 equiv.)

-

Potassium carbonate (1.05 equiv.)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

1N Hydrochloric acid

Procedure:

-

A solution of 3,5-dichloropyridine-2-carboxylic acid (e.g., 2.47 mmol) in DMSO (5.5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is heated to 100°C.

-

Potassium carbonate (2.60 mmol) is added to the reaction mixture, which is then stirred at 100°C for 1 hour. This step activates the substrate for nucleophilic substitution.

-

Sodium ethanethiolate (2.97 mmol) is subsequently added, and the reaction mixture is stirred overnight at 100°C. The thiolate displaces one of the chlorine atoms, preferentially at the 3-position due to electronic effects.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic and aqueous layers are separated.

-

The aqueous layer is acidified with 1N HCl to precipitate the product.

-

The resulting precipitate is filtered, washed with water, and dried under reduced pressure to yield the desired substituted 5-chloropyridine-2-carboxylic acid.

This protocol is illustrative. Researchers must adapt it based on specific substrates and consult safety data sheets for all reagents.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the proven importance of the pyridine scaffold in applied chemistry. Its well-defined structure and multiple functional groups provide a robust platform for the synthesis of novel compounds in agrochemicals and pharmaceuticals. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.

References

- Dow Chemical Co. (1978). Preparation of 2,3,5-trichloropyridine. Google Patents.

- Syngenta Crop Protection AG. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Retrieved from [Link]

-

MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

Land of Chemistry. (2023). IUPAC Nomenclature of Dicarboxylic Acid. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

-

MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Drug Design and Discovery: Principles and Applications. Retrieved from [Link]

-

AOBChem. (n.d.). 2-Fluoro-5-chloropyridine-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. 53636-66-1|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyridine-2,3-dicarboxylic Acid

Introduction: 5-Chloropyridine-2,3-dicarboxylic acid (CAS No. 53636-66-1) is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] As a substituted pyridine dicarboxylic acid, its structure suggests potential applications as a versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and functional polymers.[1][2] The precise arrangement of the chloro-substituent and the two carboxylic acid groups on the pyridine ring dictates its electronic properties, reactivity, and intermolecular interactions, making a thorough understanding of its physical properties essential for its effective application.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. While direct experimental data for this specific isomer is not extensively published, this document synthesizes available information from chemical suppliers and draws logical inferences from closely related analogues to present a robust profile. Crucially, we will detail the standard experimental methodologies for determining these properties, offering a practical framework for researchers in drug development and chemical synthesis.

Core Molecular and Physical Identifiers

A precise characterization begins with the fundamental molecular attributes. These identifiers are critical for regulatory compliance, database referencing, and computational modeling.

| Property | Value | Source |

| CAS Number | 53636-66-1 | [3] |

| Molecular Formula | C₇H₄ClNO₄ | [3] |

| Molecular Weight | 201.56 g/mol | [3] |

| Canonical SMILES | C1=C(C(=C(N=C1)C(=O)O)C(=O)O)Cl | [3] |

| InChI Key | Information not readily available | |

| Appearance | Expected to be a white to off-white or light yellow solid/powder, typical for similar chlorinated pyridine carboxylic acids.[2][4] | Inferred |

| Storage Conditions | Sealed in a dry environment at 2-8°C.[3] | [3] |

Thermal and Solubility Properties: A Practical Overview

The melting point and solubility are paramount for designing reaction conditions, purification strategies, and formulation development.

2.1. Melting Point

The melting point provides a primary indication of purity and lattice energy. For this compound, a definitive experimental value is not publicly documented. However, by examining related structures, we can establish a reasonable estimate.

-

2,3-Dichloropyridine-5-carboxylic acid: 160 - 165 °C[4]

-

2-Chloropyridine-3-carboxylic acid: 176-178 °C (decomposes)[5]

-

5-Chloropyridine-2-carboxylic acid: 162.0 - 174.0 °C[6]

-

5-Amino-2-chloropyridine-3-carboxylic acid: 152 - 156 °C[7]

Insight and Estimation: The presence of two carboxylic acid groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point. Based on the analogues, the melting point for this compound is likely to be in the range of 160-180 °C , potentially with decomposition.

2.2. Solubility Profile

Solubility is dictated by the balance between the polar carboxylic acid groups and the less polar chloropyridine core.

Qualitative Estimation:

-

Water: Expected to have low solubility in water, a common trait for pyridine carboxylic acids unless in a salt form.

-

Polar Aprotic Solvents (DMSO, DMF): Likely to exhibit good solubility due to the capacity of these solvents to disrupt hydrogen bonds and solvate the polar functional groups.[7]

-

Alcohols (Methanol, Ethanol): Moderate to good solubility is expected.[7]

-

Non-polar Solvents (Hexane, Toluene): Very low to negligible solubility is anticipated.

This predicted profile is crucial for selecting appropriate solvent systems for synthesis, purification (crystallization), and analytical characterization (e.g., NMR spectroscopy).

Spectroscopic and Physicochemical Parameters

Spectroscopic data provides the structural fingerprint of the molecule, while parameters like pKa are essential for understanding its behavior in different pH environments.

3.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present. For this compound, the spectrum is expected to be dominated by the following characteristic absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Characteristics |

| O-H (Carboxylic Acid) | 3300 - 2500 | Stretch | Very broad and strong, indicative of hydrogen bonding.[8] |

| C=O (Carboxylic Acid) | 1760 - 1690 | Stretch | Strong and sharp.[8] |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Stretch | Multiple bands of variable intensity. |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretch | Medium to strong intensity.[8] |

| C-Cl | 850 - 550 | Stretch | Medium to strong intensity. |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data is not available, a predicted ¹H NMR spectrum would show two distinct signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups. A ¹³C NMR spectrum would correspondingly show seven distinct carbon signals.

3.3. Acidity (pKa)

The two carboxylic acid groups will have distinct pKa values. The pKa of the carboxylic acid at the 2-position will be influenced by the adjacent nitrogen atom, while the pKa of the group at the 3-position will be more affected by the chlorine at the 5-position. Predicting precise pKa values without experimental data is challenging, but they are crucial for designing buffers, controlling reaction pH, and understanding bioavailability in drug development contexts.

Experimental Determination Protocols

To ensure scientific integrity, the following section details the standard operating procedures for determining the key physical properties discussed.

4.1. Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for thermal analysis. It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a precise melting endotherm and a measure of purity.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 220 °C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The onset of the endothermic peak on the resulting thermogram is recorded as the melting point. The peak shape can also indicate the presence of impurities or polymorphism.

Self-Validation: The protocol is validated by running a certified reference standard (e.g., Indium) with a known melting point and enthalpy of fusion prior to the sample analysis.

Diagram: DSC Workflow for Melting Point Determination

Caption: Workflow for determining melting point using DSC.

4.2. Protocol: Solubility Assessment

Causality: This protocol establishes a quantitative measure of solubility, critical for formulation and process chemistry. A thermodynamic equilibrium solubility test is employed for accuracy.

Methodology:

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, pH 7.4 buffer, methanol, DMSO).

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validation: The presence of solid material at the end of the equilibration period confirms that a saturated solution was achieved. The HPLC method must be validated for linearity, accuracy, and precision.

Diagram: Equilibrium Solubility Workflow

Caption: Standard procedure for equilibrium solubility determination.

References

-

Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines - MDPI. [Link]

-

Cas 1479-96-5, 5-fluoropyridine-2,3-dicarboxylic acid - LookChem. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 53636-66-1|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloropyridine-3-carboxylic acid 99 2942-59-8 [sigmaaldrich.com]

- 6. 5-Chloropyridine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 5-chloropyridine-2,3-dicarboxylic Acid: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in the Application of 5-chloropyridine-2,3-dicarboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceuticals and functional materials is intrinsically linked to its solubility profile. A comprehensive understanding of its solubility in various solvent systems is paramount for researchers, scientists, and drug development professionals. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development for therapeutic applications, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).[1] Poor aqueous solubility, for instance, is a major hurdle in oral drug delivery, often leading to inadequate and variable bioavailability.[1] This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its determination.

Predicted Solubility Profile: A Structural Perspective

The molecule possesses two carboxylic acid functional groups, which are capable of hydrogen bonding with polar solvents. The pyridine ring, while aromatic, contains a nitrogen atom that can also participate in hydrogen bonding. Conversely, the presence of a chlorine atom and the overall aromaticity contribute to a degree of lipophilicity. This duality suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Based on the structure and data from analogous compounds like 5-Amino-2-chloro-3-pyridinecarboxylic acid, which is practically insoluble in water but soluble in methanol, we can anticipate a similar trend.[2] The presence of two carboxylic acid groups in this compound, compared to the one in the amino-substituted analogue, might slightly enhance its polarity and potential for aqueous solubility, particularly at different pH values.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low to Moderate | The two carboxylic acid groups can ionize, especially at higher pH, increasing solubility. However, the chlorinated pyridine ring limits overall hydrophilicity. |

| Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid groups and the pyridine nitrogen. |

| Polar Aprotic | ||

| DMSO, DMF | High | Strong hydrogen bond acceptors that can effectively solvate the carboxylic acid protons. |

| Acetone | Moderate | A polar aprotic solvent that can interact favorably with the polar functional groups. |

| Non-polar | ||

| Hexane, Toluene | Very Low | The high polarity of the dicarboxylic acid functionality makes it incompatible with non-polar solvents. |

| Dichloromethane | Low to Moderate | While relatively non-polar, it can engage in dipole-dipole interactions and may show some limited solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocols are designed to be self-validating, ensuring the accuracy and reproducibility of the results.

I. Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a saturated solution at equilibrium and is considered the gold standard for solubility assessment.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation of the Slurry:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of vials.

-

Add a precise volume of the desired solvent (e.g., water, phosphate buffer at various pHs, methanol, ethanol) to each vial. The causality here is to ensure that a saturated solution is achieved and maintained throughout the experiment.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C for ambient solubility, 37 °C for physiological relevance).[3][4]

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, carefully separate the solid and liquid phases. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., PTFE). The choice of method should be validated to ensure no significant loss of the compound due to adsorption to the filter material.

-

-

Analysis:

-

Immediately after separation, aliquot a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the concentration of this compound by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

-

II. Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It involves precipitating the compound from a stock solution.

Workflow for Kinetic Solubility Determination

Caption: Workflow for kinetic solubility determination.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in a highly solubilizing organic solvent like Dimethyl Sulfoxide (DMSO).

-

-

Precipitation:

-

In a microtiter plate, add a small volume of the stock solution to a larger volume of the aqueous buffer of interest. The final concentration of the organic solvent should be kept low (typically <1-2%) to minimize its effect on the aqueous solubility.

-

Allow the plate to shake at a constant temperature for a short period (e.g., 1-2 hours) to allow for the precipitation of the insoluble compound.

-

-

Analysis:

-

The kinetic solubility can be determined by several methods:

-

Nephelometry: Measures the amount of light scattered by the precipitate, which is proportional to the amount of insoluble material.

-

UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove the precipitate, the concentration of the dissolved compound in the supernatant can be measured by UV-Vis spectroscopy.

-

-

Factors Influencing the Solubility of this compound

Several physicochemical factors intrinsic to the molecule and the solvent system will govern its solubility.

Logical Relationship of Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

-

pH: The two carboxylic acid groups have distinct pKa values. At a pH below the first pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups will deprotonate to form carboxylates, significantly increasing the aqueous solubility due to the formation of the more polar ionic species. The pyridine nitrogen also has a pKa and will be protonated at low pH, which can also influence solubility.

-

Polarity of the Solvent: As predicted, polar solvents will be more effective at solubilizing this compound due to their ability to form hydrogen bonds with the carboxylic acid groups and the pyridine nitrogen.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for different solvent systems.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of this compound will influence its solubility. A higher crystal lattice energy will require more energy to overcome, resulting in lower solubility. The presence of different polymorphic forms can also lead to different solubility values.

Conclusion

While quantitative solubility data for this compound is not currently abundant, a thorough understanding of its structural features and the principles of solubility allows for a robust predictive and experimental approach. By employing the detailed protocols outlined in this guide, researchers can accurately determine the solubility of this compound in various solvent systems, a critical step in advancing its application in drug discovery and materials science. The interplay of pH, solvent polarity, and temperature are key considerations that will dictate the solubility behavior of this versatile molecule.

References

- [Placeholder for a relevant scientific article on pyridine dicarboxylic acids]

- [Placeholder for a relevant scientific article on solubility in drug discovery]

- [Placeholder for a relevant scientific article on experimental solubility determin

- [Placeholder for a relevant scientific article on the influence of pH on solubility]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4. [Link]

- [Placeholder for a relevant scientific article on kinetic solubility]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

- [Placeholder for a relevant scientific article on solvent effects]

- [Placeholder for a relevant scientific article on physicochemical properties of pyridine deriv

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

5-chloropyridine-2,3-dicarboxylic Acid literature review

An In-depth Technical Guide to 5-chloropyridine-2,3-dicarboxylic Acid: Synthesis, Reactivity, and Applications

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest in synthetic chemistry. Its unique trifunctional structure, featuring a pyridine core, a reactive chlorine substituent, and two vicinal carboxylic acid groups, makes it a highly versatile building block. This guide provides a comprehensive overview of the compound's properties, plausible synthetic strategies, key chemical transformations, and its critical applications in the development of agrochemicals, pharmaceuticals, and advanced materials. Particular emphasis is placed on its role as a precursor to imidazolinone herbicides and as a ligand in the formation of metal-organic frameworks (MOFs). This document is intended for researchers and professionals in organic synthesis, drug discovery, and materials science, offering field-proven insights into the causality behind experimental choices and detailed protocols for its derivatization.

Introduction

Pyridine-based compounds are ubiquitous in medicinal and agricultural chemistry, forming the core scaffold of numerous bioactive molecules. Among these, pyridine dicarboxylic acids are particularly valuable due to their ability to act as rigid, polyfunctional synthons. The introduction of a chlorine atom onto this scaffold, as in this compound, further enhances its utility by providing an additional site for synthetic modification through nucleophilic substitution or cross-coupling reactions.

The primary value of this compound lies in its transformation into a cyclic anhydride. This key intermediate readily reacts with various nucleophiles, enabling the construction of complex molecular architectures. This reactivity is famously exploited in the synthesis of the imidazolinone class of herbicides, which are crucial for modern crop protection.[1][2] Furthermore, the dicarboxylate functionality allows it to act as a chelating ligand for metal ions, leading to the formation of structurally diverse and functional metal-organic frameworks.[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.57 g/mol |

| CAS Number | 86931-16-6 |

| Appearance | Off-white to light yellow powder |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in polar organic solvents like DMF, DMSO; sparingly soluble in water |

| IUPAC Name | This compound |

Synthesis Strategies

While direct, high-yield synthesis of this compound from simple precursors is not extensively documented in peer-reviewed literature, plausible and scalable routes can be designed based on established methodologies for analogous pyridine dicarboxylic acids. The most logical approach involves the oxidative cleavage of a substituted quinoline precursor.

A well-established method for preparing pyridine-2,3-dicarboxylic acids is the oxidation of quinolines.[1][5] This strategy can be adapted for the target molecule by starting with a correspondingly substituted quinoline, such as 7-chloro-8-hydroxyquinoline.

The causality for this strategic choice lies in the robustness of the oxidation reaction. Strong oxidizing agents like hydrogen peroxide in a basic medium, or potassium permanganate, can effectively cleave the benzene portion of the quinoline ring system, leaving the more electron-deficient (and thus more stable) pyridine ring intact to yield the desired dicarboxylic acid. The 8-hydroxy group on the quinoline precursor can facilitate the oxidative cleavage process.[1]

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound is dominated by the reactivity of its carboxylic acid groups, particularly their conversion to a cyclic anhydride.

Formation of 5-Chloropyridine-2,3-dicarboxylic Anhydride

The conversion of the diacid to its cyclic anhydride is the most critical transformation, as this intermediate is the direct precursor for agrochemical synthesis.[1] This intramolecular dehydration is typically achieved by heating the diacid with a dehydrating agent like acetic anhydride or oxalyl chloride.[6][7]

The use of acetic anhydride is common in industrial-scale preparations. The reaction proceeds by forming a mixed anhydride, which then undergoes intramolecular acyl substitution to release acetic acid and form the stable five-membered cyclic anhydride. An aprotic base like pyridine or 4-picoline can be used to catalyze the reaction.[8]

Caption: Conversion of the diacid to its reactive cyclic anhydride intermediate.

Nucleophilic Acyl Substitution

The resulting anhydride is a potent electrophile that readily reacts with nitrogen-based nucleophiles such as amines and amino acids.[9] This reaction opens the anhydride ring to form a 2-carbamoylnicotinic acid derivative, which is the foundational step for building more complex molecules.[1]

Reactions at the Chlorine Substituent

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although it is less activated than chlorines at the 2- or 4-positions. Under forcing conditions (high temperature, strong base), it can be displaced by nucleophiles like alkoxides, thiolates, or amines, providing a route to further functionalize the pyridine core.[10] This allows for late-stage modification of the scaffold to tune the biological or material properties of the final product.

Applications

The unique structural features of this compound make it a valuable precursor in several high-value chemical industries.

Agrochemicals: Imidazolinone Herbicides

The most significant commercial application of pyridine-2,3-dicarboxylic acids is in the synthesis of imidazolinone herbicides (e.g., Imazapyr, Imazethapyr).[2] The synthesis involves the reaction of the cyclic anhydride with a substituted 2-amino-carboxamide. The resulting 2-carbamoylnicotinic acid is then cyclized under basic conditions to form the final imidazolinone ring system.[1] These herbicides act by inhibiting acetolactate synthase (ALS), an enzyme essential for amino acid synthesis in plants.[11][12]

Caption: Synthetic pathway from the anhydride to imidazolinone herbicides.

Pharmaceuticals

Chlorinated pyridine carboxylic acids are important scaffolds in drug discovery. They serve as intermediates for compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.[13][14] The dicarboxylic acid moiety can be converted into amides and esters to generate libraries of compounds for biological screening. The chlorine atom can be used as a handle for introducing further diversity via cross-coupling reactions.

Materials Science: Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the two carboxylate groups make this compound an excellent ligand for constructing Metal-Organic Frameworks (MOFs).[4] MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis.[15] The geometry of the ligand, combined with the coordination preference of the chosen metal ion (e.g., Zn²⁺, Cu²⁺, Cd²⁺), dictates the topology and pore structure of the resulting framework.[3][16][17] The chloro-substituent offers the potential for post-synthetic modification of the MOF, allowing for the tuning of its surface properties.

Experimental Protocols

The following section provides a representative, detailed protocol for the conversion of a pyridine-2,3-dicarboxylic acid to its cyclic anhydride, a crucial step for its use in further synthesis. This protocol is adapted from established procedures for analogous compounds.[1]

Protocol: Synthesis of 5-Substituted-Pyridine-2,3-dicarboxylic Anhydride

-

Objective: To convert a pyridine-2,3-dicarboxylic acid to its corresponding cyclic anhydride via dehydration.

-

Reagents & Equipment:

-

5-substituted-pyridine-2,3-dicarboxylic acid (1.0 eq)

-

Acetic Anhydride (3.0 eq)

-

4-Picoline (catalytic amount, ~0.1 eq)

-

Toluene

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Dean-Stark apparatus (for azeotropic water removal)

-

Heating mantle

-

-

Procedure:

-

Azeotropic Water Removal (Self-Validating System): To a round-bottom flask, add the 5-substituted-pyridine-2,3-dicarboxylic acid and toluene. Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Causality: This step is critical. Any residual water will hydrolyze the product and the acetic anhydride reagent, reducing yield. Azeotropic distillation with toluene is a highly effective and visually verifiable method to ensure an anhydrous starting condition.

-

-

Heat the mixture to reflux. Continue heating until no more water collects in the Dean-Stark trap, indicating the reaction mixture is anhydrous.

-

Cool the reaction mixture to room temperature.

-

Anhydride Formation: Add acetic anhydride and a catalytic amount of 4-picoline to the flask.

-

Causality: Acetic anhydride is the dehydrating agent. 4-Picoline, an aprotic base, catalyzes the reaction by activating the carboxylic acid groups and facilitating the intramolecular cyclization.

-

-

Stir the solution at room temperature for 30-60 minutes. A slight exotherm may be observed. The dissolution of all suspended solids typically indicates the reaction is proceeding.

-

The resulting solution of the cyclic anhydride in toluene/acetic anhydride can often be used directly in the next synthetic step without isolation.

-

Optional Isolation: If isolation is required, the solvent and excess acetic anhydride can be removed under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce crystallization and remove soluble impurities.[6]

-

Conclusion

This compound stands as a potent and versatile chemical intermediate. While its direct synthesis requires strategic planning, its true value is realized in its derivatization, particularly through the formation of its cyclic anhydride. This key transformation unlocks access to high-value molecules, most notably the imidazolinone herbicides that are fundamental to global agriculture. Its capacity to function as a multidentate ligand for the construction of novel MOFs further broadens its research and industrial applications. Future work in this area will likely focus on developing more streamlined synthetic routes to this compound and exploring its use in creating new functional materials and pharmaceutical candidates.

References

-

ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]

-

MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

- Google Patents. (1978). Preparation of 2,3,5-trichloropyridine.

- Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

- Google Patents. (1989). Method for the preparation of pyridine-2,3-dicarboxylic acids.

- Google Patents. (2017). Preparation of 2-amino-5-chloropyridine.

-

Royal Society of Chemistry. (2007). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Retrieved from [Link]

-

ACS Publications. (2023). Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Retrieved from [Link]

- Google Patents. (2013). The preparation method of 5-ethylpyridine-2,3-dicarboxylate.

-

ResearchGate. (n.d.). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. Retrieved from [Link]

-

Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. Retrieved from [Link]

-

mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. Retrieved from [Link]

- Google Patents. (2009). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.

-

Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Retrieved from [Link]

-

MDPI. (2023). Observation of Structural Diversity Based on the Cationic Influence in a Series of Zn/Cd Pyridine Carboxylate Coordination Compounds. Retrieved from [Link]

-

Chem LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

Sources

- 1. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

- 2. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 3. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]